molecular formula C19H21F3N8 B6443377 2-cyclopropyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine CAS No. 2549017-92-5

2-cyclopropyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6443377
CAS No.: 2549017-92-5
M. Wt: 418.4 g/mol
InChI Key: FNNFFLVNMMMWBV-UHFFFAOYSA-N
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Description

The compound 2-cyclopropyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is a heterocyclic molecule featuring a pyrimidine core fused with a triazolo[4,3-b]pyridazine moiety. Key structural elements include:

  • Cyclopropyl and ethyl groups at positions 2 and 4 of the pyrimidine ring, which influence steric bulk and lipophilicity.
  • A piperazine linker connecting the pyrimidine to the triazolo[4,3-b]pyridazine system, enhancing solubility and conformational flexibility.
  • A trifluoromethyl (-CF₃) group on the triazole ring, contributing to electronic effects and metabolic stability.

Properties

IUPAC Name

6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N8/c1-2-13-11-16(24-17(23-13)12-3-4-12)29-9-7-28(8-10-29)15-6-5-14-25-26-18(19(20,21)22)30(14)27-15/h5-6,11-12H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNFFLVNMMMWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyclopropyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine (CAS Number: 2549017-92-5) is a complex heterocyclic organic molecule with potential pharmacological applications. Its unique structure, which incorporates a pyrimidine core along with triazole and piperazine moieties, suggests a variety of biological activities that merit investigation.

Chemical Structure and Properties

The molecular formula of the compound is C19H21F3N8C_{19}H_{21}F_3N_8 with a molecular weight of 418.4 g/mol. The following table summarizes its key structural features:

PropertyValue
CAS Number2549017-92-5
Molecular FormulaC19H21F3N8C_{19}H_{21}F_3N_8
Molecular Weight418.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is hypothesized to arise from its interactions with various biological targets, particularly enzymes and receptors involved in cell proliferation and signaling pathways. The presence of the triazole and piperazine groups may enhance its affinity for specific targets, potentially leading to therapeutic effects.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing triazole and pyrimidine rings have demonstrated significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Triazole derivatives have been explored for their anticancer properties, showing efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Antiviral Effects : Some studies suggest that triazole-containing compounds may possess antiviral activity, potentially inhibiting viral replication .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Triazolo-Pyrimidines : A series of triazolo-pyrimidines were synthesized and evaluated for antibacterial activity. One compound showed an EC50 value significantly lower than standard antibiotics, indicating strong antibacterial potential .
  • Anticancer Screening : In vitro studies on triazole derivatives revealed promising results against various cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range .

Comparison with Similar Compounds

Research Findings and Implications

Pharmacokinetic Properties

  • The piperazine linker enhances aqueous solubility compared to analogues with aromatic substituents (e.g., p-tolyl in ) .
  • The trifluoromethyl group in both the target and CAS 861409-87-2 contributes to metabolic resistance, but the target’s fused heterocycle may prolong half-life due to reduced cytochrome P450 interactions .

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